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Compound of Interest

Compound Name: 1,3-Dichlorobenzene

Cat. No.: B1664543 Get Quote

A comprehensive review of the toxicological profiles of 1,2-, 1,3-, and 1,4-dichlorobenzene,

providing researchers, scientists, and drug development professionals with comparative data,

detailed experimental methodologies, and mechanistic insights.

The three isomers of dichlorobenzene (DCB) — 1,2-dichlorobenzene (ortho-DCB), 1,3-
dichlorobenzene (meta-DCB), and 1,4-dichlorobenzene (para-DCB) — are widely used

industrial chemicals, leading to potential human and environmental exposure. While structurally

similar, these isomers exhibit distinct toxicological profiles, particularly concerning their effects

on the liver and kidneys. This guide provides a comparative analysis of their toxicity, supported

by experimental data, to aid in risk assessment and the development of safer alternatives.

Executive Summary
The toxicity of dichlorobenzene isomers is primarily driven by their metabolism, which is

mediated by cytochrome P450 (CYP) enzymes. The ortho and meta isomers are generally

more toxic than the para isomer. Hepatotoxicity is a key concern, with 1,2-DCB being the most

potent hepatotoxicant, followed by 1,3-DCB. 1,4-DCB exhibits lower hepatotoxicity. The primary

mechanism of toxicity involves the formation of reactive epoxide intermediates, leading to

glutathione (GSH) depletion and covalent binding to cellular macromolecules, which in turn

causes cellular damage and necrosis.
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The following tables summarize the available quantitative toxicity data for the dichlorobenzene

isomers across different species and exposure routes.

Table 1: Acute Oral, Inhalation, and Dermal Toxicity
Isomer Species Route Endpoint Value

1,2-

Dichlorobenzene
Rat Oral LD50 >2,000 mg/kg[1]

Rabbit Dermal LD50 10,000 mg/kg[1]

Rat Inhalation LC50
1,532 ppm (6

hours)[2]

Mouse Inhalation LC50
1,236 ppm (6

hours)[2]

1,3-

Dichlorobenzene
Rat (male) Oral LD50 1,200 mg/kg[2]

Rat (female) Oral LD50 1,000 mg/kg[2]

1,4-

Dichlorobenzene
Rat Oral LD50

500 - 4,000

mg/kg[3]

Guinea Pig Oral LD50
1,600 - 2,800

mg/kg[3]

Rat Dermal LD50 >6,000 mg/kg[2]

Mouse Inhalation LC50
>6.0 mg/L (4

hours)

Table 2: No-Observed-Adverse-Effect Level (NOAEL) and
Lowest-Observed-Adverse-Effect Level (LOAEL)
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Isomer Species Route Duration Endpoint NOAEL LOAEL

1,2-

Dichlorobe

nzene

Rat Oral 10 days

Liver

weight

increase

-
67.73

mg/kg/day

Rat Inhalation 6-7 months
Liver

effects
93 ppm -

1,3-

Dichlorobe

nzene

Rat Oral 90 days
Pituitary

lesions
-

2.1

mg/kg/day

1,4-

Dichlorobe

nzene

Rat Inhalation
Intermediat

e

Liver

weight

increase

15 ppm -

Rat Oral -
Kidney

effects

85.7

mg/kg/day
-

Mechanism of Toxicity: A Comparative Overview
The differential toxicity of dichlorobenzene isomers is intrinsically linked to their metabolic

activation by cytochrome P450 enzymes.

1,2-Dichlorobenzene (ortho-DCB): This isomer is a potent hepatotoxicant. Its toxicity is

mediated by CYP enzymes, particularly CYP2E1, which metabolize it to reactive epoxides.[4]

These epoxides can covalently bind to cellular macromolecules, leading to cellular damage.

Furthermore, the metabolism of 1,2-DCB leads to the depletion of hepatic glutathione (GSH), a

critical antioxidant, rendering the cells more susceptible to oxidative stress and necrosis.[5]

1,3-Dichlorobenzene (meta-DCB): Similar to the ortho isomer, 1,3-DCB's toxicity is also

dependent on its metabolic activation by CYP enzymes. It also causes hepatotoxicity, although

generally to a lesser extent than 1,2-DCB. The mechanism also involves the formation of

reactive metabolites and subsequent GSH depletion.

1,4-Dichlorobenzene (para-DCB): This isomer is the least hepatotoxic of the three.[5] While it is

also metabolized by CYP enzymes, the resulting metabolites are less reactive and are more
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readily detoxified and excreted.[2] In male rats, a specific mechanism of nephrotoxicity has

been observed, involving the accumulation of α2u-globulin, a protein not present in humans.[5]

The following diagram illustrates the generalized metabolic pathway leading to the toxicity of

dichlorobenzene isomers.
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Metabolic Activation and Toxicity Pathway of Dichlorobenzenes
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Experimental Workflow for Hepatotoxicity Assessment
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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